![molecular formula C19H24N2O B4437665 3-(4-tert-butylphenyl)-N-(4-pyridinylmethyl)propanamide](/img/structure/B4437665.png)
3-(4-tert-butylphenyl)-N-(4-pyridinylmethyl)propanamide
Übersicht
Beschreibung
3-(4-tert-butylphenyl)-N-(4-pyridinylmethyl)propanamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton’s tyrosine kinase (BTK). BTK is a key enzyme involved in B-cell receptor signaling, making it a promising target for the treatment of B-cell malignancies. TAK-659 has shown potential as a therapeutic agent in preclinical studies and is currently being evaluated in clinical trials.
Wirkmechanismus
3-(4-tert-butylphenyl)-N-(4-pyridinylmethyl)propanamide works by irreversibly binding to the active site of BTK, preventing its activation and downstream signaling. This leads to inhibition of B-cell receptor signaling, ultimately resulting in decreased B-cell proliferation and survival.
Biochemical and Physiological Effects:
In preclinical studies, 3-(4-tert-butylphenyl)-N-(4-pyridinylmethyl)propanamide has been shown to effectively inhibit B-cell proliferation and survival in vitro and in vivo. Additionally, 3-(4-tert-butylphenyl)-N-(4-pyridinylmethyl)propanamide has demonstrated synergy with other anti-cancer agents, including venetoclax and rituximab.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-(4-tert-butylphenyl)-N-(4-pyridinylmethyl)propanamide is its specificity for BTK, which reduces the risk of off-target effects. However, its irreversible binding to BTK may limit its use in certain experimental settings where reversible inhibitors are preferred.
Zukünftige Richtungen
For the development of 3-(4-tert-butylphenyl)-N-(4-pyridinylmethyl)propanamide include clinical trials to evaluate its safety and efficacy in patients with B-cell malignancies. Additionally, further studies are needed to elucidate the optimal dosing and combination strategies for 3-(4-tert-butylphenyl)-N-(4-pyridinylmethyl)propanamide in these patients. Finally, the potential use of 3-(4-tert-butylphenyl)-N-(4-pyridinylmethyl)propanamide in other BTK-mediated diseases, such as autoimmune disorders, should be explored.
Wissenschaftliche Forschungsanwendungen
3-(4-tert-butylphenyl)-N-(4-pyridinylmethyl)propanamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 3-(4-tert-butylphenyl)-N-(4-pyridinylmethyl)propanamide has demonstrated potent inhibition of BTK, leading to decreased B-cell proliferation and survival.
Eigenschaften
IUPAC Name |
3-(4-tert-butylphenyl)-N-(pyridin-4-ylmethyl)propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c1-19(2,3)17-7-4-15(5-8-17)6-9-18(22)21-14-16-10-12-20-13-11-16/h4-5,7-8,10-13H,6,9,14H2,1-3H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZBJKTZWQLRVEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CCC(=O)NCC2=CC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.